molecular formula C24H18ClN5O2 B2878177 N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031648-96-0

N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2878177
CAS No.: 1031648-96-0
M. Wt: 443.89
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Description

N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core. Its structure includes a 4-chlorobenzyl group at the N-position, a 4-methylphenyl substituent at the 3-position, and a carboxamide moiety at the 8-position. The compound’s molecular weight is approximately 459.9 g/mol (calculated), with a molecular formula of C₂₆H₂₀ClN₅O₂.

Properties

CAS No.

1031648-96-0

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.89

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-2-6-16(7-3-14)21-22-27-24(32)19-11-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-4-9-18(25)10-5-15/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

N-Benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (E543-0685)

  • Molecular Formula : C₂₄H₁₉N₅O₃
  • Molecular Weight : 425.45 g/mol
  • Key Substituents: Benzyl (non-chlorinated), 4-methoxyphenyl.
  • Physicochemical Properties : logP = 2.97, logSw = -3.624, polar surface area = 82.19 Ų.
  • Comparison : The absence of a chlorine atom and the presence of a methoxy group (vs. methyl in the target compound) reduce lipophilicity (logP difference ~0.5) and may alter metabolic stability. The methoxy group could enhance hydrogen-bonding capacity compared to the methyl group .

2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

  • Molecular Formula : C₂₈H₃₁ClN₆O₃
  • Molecular Weight : ~547.0 g/mol (estimated).
  • Key Substituents : 3-Chlorobenzyl, diisobutyl groups.
  • Comparison: The 3-chlorobenzyl substituent (vs. 4-chlorobenzyl in the target compound) may affect steric interactions in binding pockets.

Functional Analogues in Triazolopyrimidine and Oxazole Classes

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives

  • Key Features : Triazolopyrimidine core with acetylhydrazone side chains.
  • Biological Activity : Demonstrated herbicidal and fungicidal activity, with chiral derivatives showing enhanced efficacy.
  • Comparison : The triazoloquinazoline core of the target compound offers a larger aromatic system, which may improve stacking interactions in enzyme active sites. However, the absence of a chiral center in the target compound (vs. chiral triazolopyrimidines) might limit stereospecific activity .

4-Benzyl-1,3-oxazole Derivatives

  • Key Features : 4-(4-Chlorophenylsulfonyl)phenyl moiety.
  • Biological Activity : Cytotoxicity evaluated in cancer cell lines.

Data Tables

Table 1. Physicochemical Comparison of Triazoloquinazoline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Target Compound C₂₆H₂₀ClN₅O₂ 459.9 ~3.5 ~82
E543-0685 C₂₄H₁₉N₅O₃ 425.45 2.97 82.19
2-(3-Chlorobenzyl)-diisobutyl derivative C₂₈H₃₁ClN₆O₃ ~547.0 >4.0 ~90

Research Implications and Limitations

  • The target compound’s 4-chlorobenzyl group may enhance binding to hydrophobic pockets in target proteins, while the 4-methylphenyl group balances lipophilicity and metabolic stability.
  • Limited experimental data on the target compound necessitates further studies to validate its biological activity and compare it directly with analogues like E543-0685 .
  • Structural variations (e.g., chloro-substituent position, alkyl vs. alkoxy groups) highlight the need for structure-activity relationship (SAR) studies to optimize efficacy .

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